molecular formula C23H38O4 B161803 1-Arachidonoylglycerol CAS No. 129691-05-0

1-Arachidonoylglycerol

Cat. No. B161803
CAS RN: 129691-05-0
M. Wt: 378.5 g/mol
InChI Key: DCPCOKIYJYGMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Arachidonoylglycerol (1-AG) is a type of endocannabinoid that is produced naturally in the human body. It is a lipid molecule that binds to cannabinoid receptors in the brain and has been found to have various physiological and biochemical effects. The discovery of 1-AG has led to significant advances in our understanding of the endocannabinoid system and its role in the human body.

Mechanism of Action

1-Arachidonoylglycerol exerts its effects on the human body by binding to specific cannabinoid receptors in the brain. These receptors are part of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain perception, and mood. When 1-Arachidonoylglycerol binds to these receptors, it triggers a cascade of signaling events that can have a range of effects on the body.
Biochemical and Physiological Effects:
1-Arachidonoylglycerol has been found to have a range of biochemical and physiological effects on the human body. It has been shown to reduce inflammation, regulate appetite, and modulate pain perception. Additionally, 1-Arachidonoylglycerol has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Arachidonoylglycerol in lab experiments is that it is a naturally occurring molecule in the human body, which means that it is well-tolerated and has a low risk of side effects. Additionally, 1-Arachidonoylglycerol is relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, one limitation of using 1-Arachidonoylglycerol in lab experiments is that its effects can be difficult to isolate and study due to the complex nature of the endocannabinoid system.

Future Directions

There are many potential future directions for research on 1-Arachidonoylglycerol and the endocannabinoid system. One area of focus is the development of new drugs that target the endocannabinoid system for the treatment of various diseases and disorders. Additionally, ongoing research is shedding new light on the mechanisms of 1-Arachidonoylglycerol synthesis and its effects on the body, which could lead to new insights into the role of the endocannabinoid system in health and disease.

Synthesis Methods

1-Arachidonoylglycerol is synthesized in the human body through a complex process involving the enzymatic breakdown of arachidonic acid. The process begins with the release of arachidonic acid from cell membranes, which is then metabolized by various enzymes to produce 1-Arachidonoylglycerol. The exact mechanism of 1-Arachidonoylglycerol synthesis is still not fully understood, but ongoing research is shedding new light on this process.

Scientific Research Applications

1-Arachidonoylglycerol has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-Arachidonoylglycerol can help to regulate appetite, reduce inflammation, and modulate pain perception. Additionally, 1-Arachidonoylglycerol has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

2,3-dihydroxypropyl icosa-5,8,11,14-tetraenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPCOKIYJYGMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276149, DTXSID60865773
Record name 1-Arachidonoyl Glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxypropyl icosa-5,8,11,14-tetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Arachidonoylglycerol

CAS RN

129691-05-0
Record name 1-Arachidonoyl Glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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